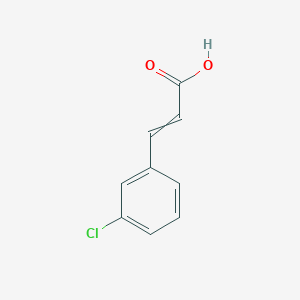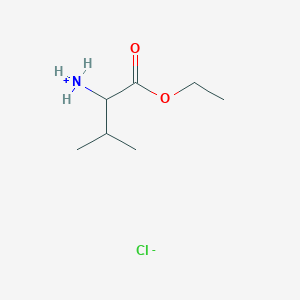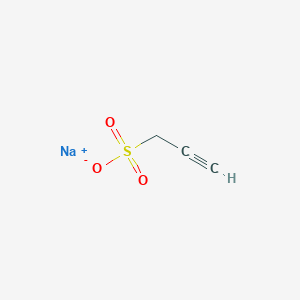
calcium;acetylide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as calcium;acetylide is known for its significant role in various scientific and industrial applications. It is primarily recognized for its diagnostic capabilities in prostate cancer, where it is used as a prostate cancer antigen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of calcium;acetylide involves complex synthetic routes. One of the common methods includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various compounds, including this compound. The preparation involves the enzymatic action on carbohydrates, specifically using glucosyltransferase to degrade starch .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced biotechnological processes. These methods ensure the compound’s stability and solubility, making it suitable for various applications in the food and pharmaceutical industries .
Analyse Chemischer Reaktionen
Types of Reactions
calcium;acetylide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as dialumane, which reacts with carbodiimides through insertion, cycloaddition, and hydrogen transfer processes . The conditions for these reactions are carefully controlled to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound include formamidinate products, especially when reacting with bulkier carbodiimides .
Wissenschaftliche Forschungsanwendungen
calcium;acetylide has a wide range of applications in scientific research, including:
Chemistry: It is used in the study of host-guest complexes and the development of new synthetic methods.
Biology: It plays a crucial role in understanding the interactions between biological molecules and synthetic compounds.
Industry: It is used in the food industry to improve the solubility and stability of various compounds.
Wirkmechanismus
The mechanism of action of calcium;acetylide involves its interaction with specific molecular targets and pathways. For instance, in the context of prostate cancer diagnosis, this compound acts as a prostate cancer antigen, binding to specific receptors and enabling the detection of cancerous cells .
Vergleich Mit ähnlichen Verbindungen
calcium;acetylide can be compared with other similar compounds based on its structure and applications. Some of the similar compounds include:
CID 2632: Known for its role as an anti-bacterial agent.
CID 6540461: Another compound with significant biological activity.
CID 5362065: Used in various pharmaceutical applications.
CID 5479530: A cephalosporin antibiotic with a similar structure.
Compared to these compounds, this compound stands out due to its unique diagnostic capabilities in prostate cancer and its role in treating chronic graft-versus-host disease.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
calcium;acetylide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2.Ca/c1-2;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXRSLJINYRGFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[C-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[C-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Ca |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[5-amino-4-[[3-[(2-amino-4-azaniumyl-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-2-methylphenyl]azanium;dichloride](/img/structure/B7821680.png)

![Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate](/img/structure/B7821688.png)



